Boc-D-orn(boc)-OH

Overview

Description

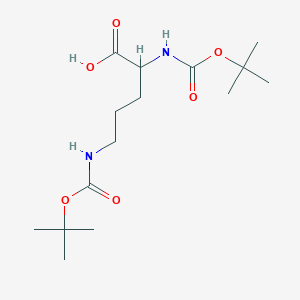

Boc-D-orn(boc)-OH, also known as Nα-Boc-D-ornithine, is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is a white solid used for research purposes .

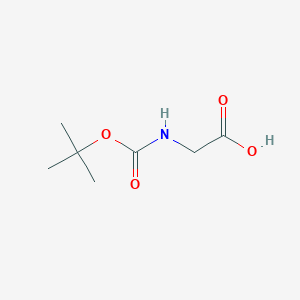

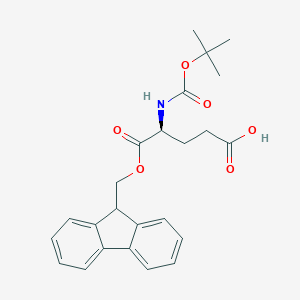

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H20N2O4 . Unfortunately, the specific structural details are not provided in the available resources.

Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 232.28 and a molecular formula of C10H20N2O4 . It has a melting point of 204-210°C and a predicted boiling point of 398.9±37.0°C at 760 mmHg . The density is predicted to be 1.1±0.1 g/cm3 .

Scientific Research Applications

Cancer Cell Death Induction : Triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH) shows potential in inducing cancer cell death. It exhibits pro-apoptotic effects in human tumor cell lines, including HepG2, MCF-7, and HCT116, without affecting non-malignant cells. The compound increases levels of p53, a protein involved in apoptosis, indicating a possible mechanism for its anti-cancer activity (Girasolo et al., 2017).

Peptide Synthesis : Boc-D-Orn(boc)-OH has been used in peptide synthesis studies. For example, its incorporation into tetra- and pentapeptide sequences related to beta-casomorphins, helps in understanding the influence of coupling reagents on peptide yield and purity. These studies provide insights into peptide chemistry and synthesis methods (Schmidt & Neubert, 2009).

Removal in Synthesis Processes : In chemical synthesis, specifically during NH or OH protection, the removal of excess this compound (in the form of (BOC)2O) is essential. Efficient procedures using imidazole or trifluoroethanol for this removal have been described, offering mild and cost-effective solutions in synthetic chemistry (Basel & Hassner, 2001).

Anticancer Role in Derivative Forms : Boc-protected amino acid derivatives of betulin, including Boc-l-Orn(boc)-OH, have shown specific anticancer roles. These derivatives enhance the solubility and transport through cell membranes, showing positive correlations with the length of the side chain of l-amino acid in cytotoxicity against human epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

Inhibitor of Anti-apoptotic Proteins : Studies on Boc-D-Lys-OH, a compound related to this compound, indicate potential as an inhibitor of anti-apoptotic proteins, suggesting its use in chemotherapy. This compound demonstrates binding affinity with specific proteins, indicating a role in apoptosis of cancer cells (Şaş et al., 2020).

Applications in Photocatalysis : The (BiO)2CO3 (BOC)-based materials, while not directly this compound, are relevant in the context of photocatalysis. They offer applications in healthcare, nonlinear optical application, and supercapacitors. Various modification strategies enhance the photocatalytic performance of BOC in visible light (Ni et al., 2016).

Mechanism of Action

Target of Action

The primary target of Boc-D-orn(boc)-OH is the amino groups in peptide synthesis . It is one of the most commonly used protecting groups for amino groups during peptide synthesis . It can also be used to protect hydroxyl groups .

Mode of Action

This compound interacts with its targets by forming a protective layer around the amino or hydroxyl groups . This protective layer shields these groups from various conditions such as basic hydrolysis, contact reduction, and various nucleophiles . The protection can be removed under acidic conditions, typically with trifluoroacetic acid .

Biochemical Pathways

The main biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amino groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

Its primary role is in the laboratory setting, where it is used and then removed during the synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups, it ensures that the amino acids connect in the right order, leading to the desired peptide product .

Action Environment

The action of this compound is influenced by the pH of the environment . It is stable under basic conditions, but the protective group can be removed under acidic conditions . Therefore, the pH of the reaction mixture is a crucial factor in the efficacy and stability of this compound .

Safety and Hazards

properties

IUPAC Name |

(2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJSMIZZYHNQG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

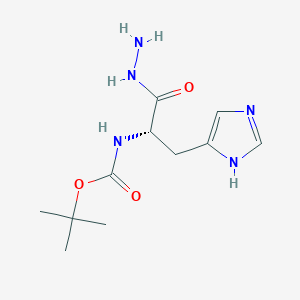

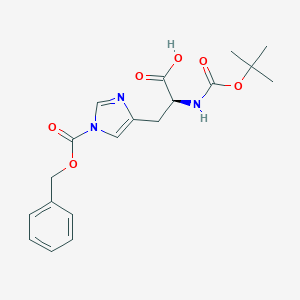

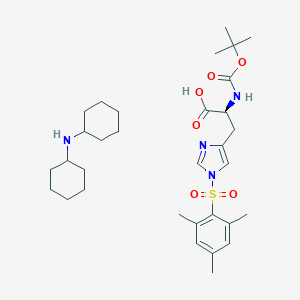

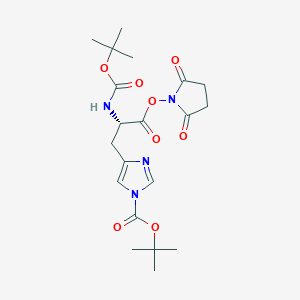

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

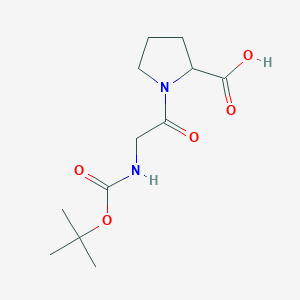

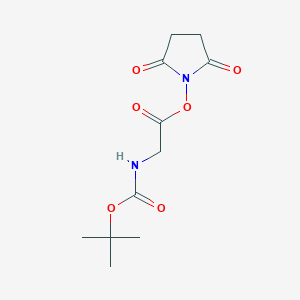

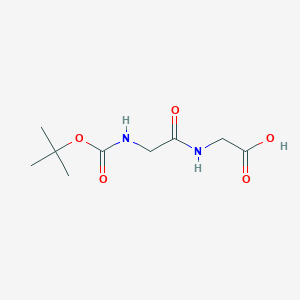

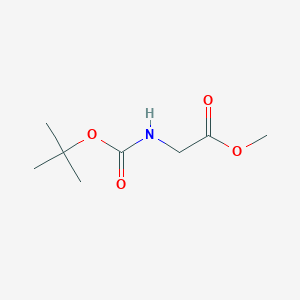

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.